3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile
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Overview
Description
3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile is a chemical compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . This compound is a derivative of benzothiazole, an aromatic heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit anticonvulsant activity . They interact with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis, suggesting they may affect the biochemical pathways related to this bacterium .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that they may have a bactericidal or bacteriostatic effect.
Biochemical Analysis
Biochemical Properties
3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit ubiquitin ligase, which is crucial for protein degradation . Additionally, these compounds exhibit selective cytotoxicity against tumorigenic cell lines . The nature of these interactions often involves binding to active sites of enzymes or altering protein conformation, thereby affecting their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been found to affect the adenosine A2A receptor, which plays a role in cell signaling . Furthermore, these compounds can induce changes in gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzothiazole derivatives can inhibit tyrosine kinase receptors, which are involved in cell growth and differentiation . This binding interaction can result in changes in gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is known to be thermally stable, which makes it suitable for various experimental conditions
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound can exhibit therapeutic effects, such as anticonvulsant activity . At higher doses, it may cause toxic or adverse effects, including drowsiness and gastrointestinal disturbances . Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, benzothiazole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a role in drug metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall function within the cell.
Preparation Methods
The synthesis of 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile typically involves the reaction of 2-mercaptobenzothiazole with hydrazine derivatives under controlled conditions . One common method includes the treatment of 2-mercaptobenzothiazole with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, followed by the addition of a nitrile group through a nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile has several scientific research applications:
Comparison with Similar Compounds
3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazole: The parent compound, which lacks the hydrazino and nitrile groups, is used in various industrial applications, including as a vulcanization accelerator in rubber production.
2-Aminobenzothiazole: This derivative is known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Commonly used as a corrosion inhibitor and in the production of rubber chemicals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-[amino(1,3-benzothiazol-2-yl)amino]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGRBQHJJOBWPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386538 |
Source
|
Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86691-41-0 |
Source
|
Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.